molecular formula C19H18N8O2 B2932128 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1795189-74-0

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No. B2932128
CAS RN: 1795189-74-0
M. Wt: 390.407
InChI Key: QQELSDVWEUVKAJ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C19H18N8O2 and its molecular weight is 390.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Studies have focused on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating moieties of interest for their moderate effects against bacterial and fungal species. These compounds were synthesized through various chemical reactions, highlighting the synthetic versatility of related chemical structures for potential therapeutic applications (Abdel‐Aziz et al., 2008).

Antimicrobial and Antibacterial Activity

  • Some newly synthesized compounds, structurally related to the compound of interest, have shown promising antimicrobial and antibacterial activities. This suggests potential applications in developing new antibacterial agents or exploring these compounds for other pharmaceutical uses (Patel et al., 2011).

Pharmacological Potential

  • The exploration of related compounds has extended into various pharmacological areas, including the study of antimicrobial, antifungal, and potentially anticancer activities. These studies involve synthesizing and characterizing new derivatives, assessing their biological activities, and optimizing their properties for potential therapeutic applications (Hassan, 2013).

Structural and Mechanistic Insights

  • Research into compounds with similar structural frameworks has provided valuable insights into their chemical properties, mechanisms of action, and potential as leads for further pharmaceutical development. This includes studies on the crystal structure, synthesis routes, and the impact of various substituents on the compound's activity and stability (Govindhan et al., 2017).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-19(9-15-14-3-1-2-4-16(14)29-24-15)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,10-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQELSDVWEUVKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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